Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

Carbohydrate Chemistry Quality Control Analytical Characterization

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (CAS 75829-66-2) is a critical carbohydrate building block featuring a 4,6-O-benzylidene acetal that selectively masks primary hydroxyls, enabling regioselective modification at C-2 and C-3. This protection is essential for high-yield (1→3)-linked disaccharide synthesis, glycosidase inhibitor development, and chiral bisphosphite ligand construction. Substituting with unprotected or differently protected analogs introduces unwanted side reactions and additional synthetic steps. The defined β-anomeric configuration and stable crystalline form ensure batch-to-batch reproducibility in multi-step oligosaccharide syntheses.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
CAS No. 75829-66-2
Cat. No. B1591617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4,6-O-benzylidene-b-D-glucopyranoside
CAS75829-66-2
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
InChIInChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1
InChIKeyVEVONSHXUHYXKX-HIQCEYAYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4,6-O-Benzylidene-β-D-glucopyranoside (CAS 75829-66-2) for Carbohydrate Synthesis and Glycosidase Research: A Product Profile for Scientific Procurement


Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (CAS 75829-66-2) is a protected carbohydrate derivative featuring a 4,6-O-benzylidene acetal and a β-linked phenyl aglycone. This white crystalline powder belongs to the class of glycoconjugates and serves as a versatile intermediate in carbohydrate chemistry . The 4,6-O-benzylidene group selectively masks the primary hydroxyl groups, enabling regioselective modifications at the C-2 and C-3 positions for oligosaccharide synthesis [1]. Its stable β-glycosidic linkage and defined stereochemistry make it a valuable building block for constructing complex glycans and glycosidase inhibitors.

Why Phenyl 4,6-O-Benzylidene-β-D-glucopyranoside Cannot Be Replaced by Unprotected or Differently Protected Glucopyranosides


Substituting Phenyl 4,6-O-benzylidene-β-D-glucopyranoside with an unprotected phenyl β-D-glucopyranoside or a differently protected analog will alter reaction outcomes and product purity. The 4,6-O-benzylidene acetal provides essential protection for the primary hydroxyl group, preventing unwanted side reactions during glycosylation or acylation steps [1]. This protection is crucial for achieving high regioselectivity in enzymatic acylations [2]. Furthermore, the specific β-anomeric configuration and phenyl aglycone influence the compound's physical properties, such as melting point and optical rotation, which are critical for quality control and reproducibility in multi-step syntheses . Using an unprotected or differently protected analog would necessitate additional protection/deprotection steps, reducing overall yield and increasing synthetic complexity.

Quantitative Differentiation of Phenyl 4,6-O-Benzylidene-β-D-glucopyranoside: A Procurement Evidence Guide


Melting Point as a Purity and Identity Marker for Phenyl 4,6-O-Benzylidene-β-D-glucopyranoside

The melting point of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is reported as 194-196°C (decomposition) . This is significantly higher than that of the unprotected phenyl β-D-glucopyranoside (mp ~170-175°C) [1], reflecting the increased crystallinity and purity achievable with the benzylidene protecting group. This high melting point serves as a critical quality control parameter, allowing users to verify compound identity and purity upon receipt and before use in sensitive synthetic procedures.

Carbohydrate Chemistry Quality Control Analytical Characterization

Optical Rotation as a Stereochemical Fingerprint for Phenyl 4,6-O-Benzylidene-β-D-glucopyranoside

The specific optical rotation of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is [α]21/D −56° (c = 2, acetone) . This value is distinct from that of its α-anomer, Phenyl 4,6-O-benzylidene-α-D-glucopyranoside, which exhibits a different rotation [1]. The precise optical rotation provides a quantitative measure of anomeric purity and stereochemical integrity, essential for applications where stereochemistry dictates biological activity or synthetic outcome.

Stereochemistry Chiral Synthesis Quality Assurance

Enzymatic Acylation Yield: Benchmarking Regioselectivity in 4,6-O-Benzylidene Glucopyranosides

While direct data for Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is limited, studies on the closely related methyl 4,6-O-benzylidene-α- and β-D-glucopyranosides provide critical insight into the influence of anomeric configuration on enzymatic acylation yield. Lipase-catalyzed acetylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside proceeds in 94% yield, whereas the β-isomer yields only 86% under identical conditions [1]. This 8% difference highlights the importance of selecting the correct anomer for optimal synthetic efficiency.

Enzymatic Synthesis Regioselective Acylation Lipase Catalysis

Recommended Applications for Phenyl 4,6-O-Benzylidene-β-D-glucopyranoside in Scientific and Industrial Research


Regioselective Synthesis of (1→3)-Linked Disaccharides

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is an ideal acceptor for the synthesis of (1→3)-linked disaccharides. The 4,6-O-benzylidene group locks the conformation, directing glycosylation exclusively to the C-3 hydroxyl group when using glycosyl trichloroacetimidate donors and TMSOTf/4Å MS as a catalyst [1]. This regioselectivity simplifies the synthesis of complex oligosaccharides found in bioactive natural products, avoiding tedious protection/deprotection sequences.

Precursor for Chiral Ligands in Asymmetric Catalysis

The 2,3-diol moiety of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside can be functionalized to create chiral bisphosphite ligands [1]. These carbohydrate-derived ligands, when complexed with rhodium or iridium, have been applied in asymmetric hydrogenation and hydroformylation reactions, offering a renewable and stereochemically defined scaffold for catalyst development.

Synthesis of Glycosidase Inhibitors and Probes

As a protected β-D-glucopyranoside, this compound serves as a starting material for the synthesis of glycosidase inhibitors [1]. The phenyl aglycone can be modified, and the benzylidene group allows for selective introduction of functional groups at C-2 and C-3, enabling the creation of libraries of compounds for studying carbohydrate-processing enzymes implicated in diseases like diabetes and lysosomal storage disorders.

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